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Compound of Interest

Methyl 2-(4-
Compound Name:

bromophenoxy)acetate
CAS No.: 4841-23-0
Cat. No.: B3022657

Get Quote

Executive Summary & Compound Profile
Target Analyte: Methyl 2-(4-bromophenoxy)acetate CAS: 4841-23-0 Formula; C
H

BrO

Molecular Weight: 245.07 g/mol (Average)[1]

This guide provides a rigorous protocol for the identification and structural validation of Methyl
2-(4-bromophenoxy)acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron lonization (El). The presence of the bromine atom introduces a unique isotopic
signature that serves as a primary validation checkpoint.

Physicochemical Data Table
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Property Value Relevance to MS

243.97 (for Base for Molecular lon (

Monoisotopic Mass
Br) )

Requires high-temp GC

Boiling Point ~300 °C (Predicted) o
column (e.g., 300°C limit)
Suitable for non-polar columns

LogP ~2.5
(DB-5, HP-5)

. Br: . :
Isotopic Signature Critical ID Checkpoint
Br=1:1

Mass Spectrometry Theory & Fragmentation

Mechanics
The Bromine Isotope Effect

The most distinct feature of this spectrum is the isotopic doublet. Unlike chlorinated compounds
(3:1 ratio), brominated compounds exhibit a near 1:1 intensity ratio between the

and

peaks due to the natural abundance of
Br (50.69%) and

Br (49.31%).

Diagnostic Rule: If the molecular ion cluster does not show two peaks of equal height
separated by 2 m/z units, the analyte is not monobrominated.

Fragmentation Pathway Analysis

Under 70 eV Electron lonization, the molecule undergoes predictable cleavage. The stability of
the phenoxy cation drives the fragmentation.
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e Molecular lon (

): m/z 244 and 246.
o -Cleavage (Loss of Methoxy): Cleavage of the ester bond releases

(31 Da), yielding the acylium ion

o McLafferty-like Rearrangement / Ester Cleavage: Loss of the carbomethoxy group (

, 59 Da) is the dominant pathway, generating the stable 4-bromophenoxymethyl cation (m/z
185/187).

o Ether Cleavage: Further fragmentation breaks the ether linkage, yielding the 4-bromophenol
radical cation (m/z 172/174) or the 4-bromophenyl cation (m/z 155/157).

Visualization: Fragmentation Logic

The following diagram details the mechanistic breakdown of the parent molecule.
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Figure 1: Predicted fragmentation pathway for Methyl 2-(4-bromophenoxy)acetate under 70
eV El conditions.

Experimental Protocol (GC-MS)|[3]

Objective: Achieve chromatographic resolution and unambiguous spectral identification.

A. Sample Preparation[4][5][6]

e Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
o Concentration: 100 pg/mL (100 ppm).

» Derivatization: None required (Methyl ester is already volatile).

B. Instrument Parameters (Agilent 5977 | Thermo 1SQ or
equivalent)
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Parameter Setting Rationale
Ensures rapid volatilization
Inlet Temp 250 °C ) )
without thermal degradation.
o ] Prevents column overload and
Injection Mode Split (10:1)

improves peak shape.

Column

DB-5MS or HP-5MS (30m x
0.25mm x 0.25um)

Standard non-polar phase for

aromatics.

Carrier Gas

Helium @ 1.0 mL/min

Constant flow for reproducible

retention times.

Oven Program

60°C (1 min) - 20°C/min -
300°C (3 min)

Rapid ramp elutes the ester
(~245 MW) efficiently.

Transfer Line

280 °C

Prevents condensation
between GC and MS.

Standard ionization energy for

lon Source 230 °C (El, 70 eV) ] )
library matching.
Covers fragments and
Scan Range m/z 40 — 350 molecular ion; excludes

air/water.

C. Self-Validating Workflow Diagram

This workflow ensures data integrity by incorporating "Go/No-Go" decision gates.

Sample Injection

Verify Isotope Pattern

Extract Mass Spectrum
Yes (s

Peak Found?

VALIDATED ID

Yes
Ratio ~1:1?
No

REJECT: Check Synthesis/Purity

Click to download full resolution via product page

Figure 2: Step-by-step validation logic for confirming analyte identity.
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Data Interpretation & Quality Control
Key Spectral Features

When analyzing the data, cross-reference your spectrum against these specific checkpoints:

e Molecular lon Cluster: Look for m/z 244 and 246. They must be of approximately equal
intensity.

e Base Peak Region: Expect a dominant peak at m/z 185/187 (corresponding to the

fragment). This is the "fingerprint" of the phenoxyacetate backbone losing the ester tail.

e Low Mass Fragments:
o m/z 59:

(Confirming the methyl ester moiety).

o miz77:

(Phenyl ring degradation, usually low abundance in brominated systems).

o m/z 155/157:

(Bromophenyl cation).

Common Artifacts & Troubleshooting

e Ghost Peak at m/z 149: Common phthalate contaminant from vial septa or solvents. Ignore if

present.

» Tailing Peak Shape: Indicates active sites in the inlet liner. Solution: Replace liner with a
deactivated split liner containing glass wool.

e Missing Molecular lon: If m/z 244/246 is absent but fragments match, the source
temperature may be too high (thermal degradation). Lower source temp to 200°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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